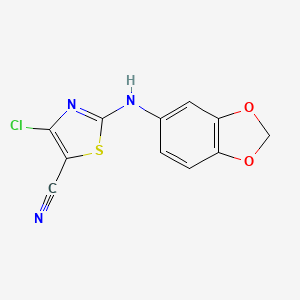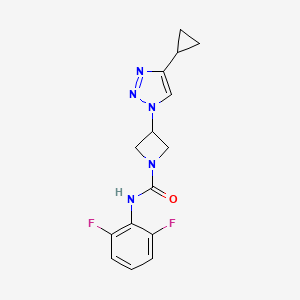
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine: is an organic compound featuring a five-membered heterocyclic ring known as oxadiazole. This compound is characterized by the presence of two nitrogen atoms, one oxygen atom, and two carbon atoms in the oxadiazole ring, along with a cyclohexylamine moiety. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and material science .
Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold, like [1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine, have been reported to exhibit anti-infective properties . They are known to interact with various targets, including bacterial and viral proteins, to exert their effects .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the function of the target . The specific interactions and resulting changes caused by [1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine remain to be elucidated.
Biochemical Pathways
Given its structural similarity to other 1,2,4-oxadiazoles, it may affect pathways related to the function of its targets, potentially leading to downstream effects such as the inhibition of bacterial or viral replication .
Result of Action
Based on the known anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that the compound may inhibit the function of its targets, leading to a decrease in the replication of bacteria or viruses.
Vorbereitungsmethoden
One common method for synthesizing oxadiazoles is through the reaction of carboxylic acids with amidoximes under dehydrative conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxadiazole ring.
Reduction: Reduction reactions may target the nitrogen atoms within the oxadiazole ring.
Substitution: Substitution reactions can occur at various positions on the oxadiazole ring or the cyclohexylamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
- Oxidation and reduction reactions typically yield modified oxadiazole derivatives.
- Substitution reactions can produce a variety of substituted oxadiazole and cyclohexylamine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, the compound is used in the development of high-energy materials and as a component in specialty chemicals .
Vergleich Mit ähnlichen Verbindungen
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior.
1,2,3-Oxadiazole: Less common but still relevant in certain applications.
Uniqueness:
- The presence of the cyclohexylamine moiety in 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine provides unique steric and electronic properties, making it distinct from other oxadiazole derivatives. This uniqueness can be leveraged in the design of novel compounds with specific biological activities .
Eigenschaften
IUPAC Name |
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-8-12-9(14-13-8)10(11)6-4-3-5-7-10/h2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTAQHPPLIJNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2(CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)
![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)


![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2716532.png)
![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)
![6-hydroxyspiro[4.5]decan-8-one](/img/structure/B2716537.png)




